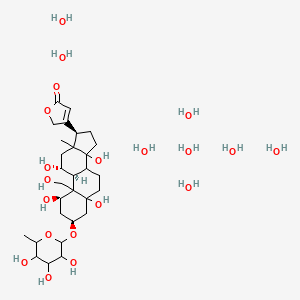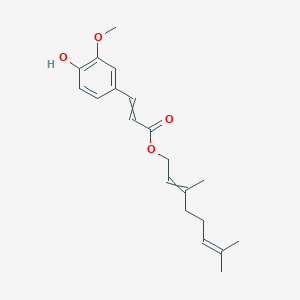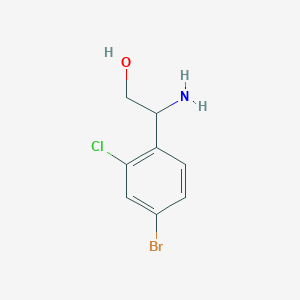
1,3-Butadienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Butadienal: is an organic compound with the molecular formula C₄H₆O. It is a colorless liquid that is known for its role as an intermediate in various chemical reactions. This compound is particularly significant in the field of organic chemistry due to its reactivity and versatility in forming different products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Butadienal can be synthesized through several methods. One common approach involves the catalytic conversion of ethanol. This process typically uses a Zr-based catalyst at temperatures ranging from 350 to 400°C . The ethanol undergoes dehydrogenation to form acetaldehyde, which then reacts further to produce this compound.
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of the steam cracking process used to generate ethylene and other alkenes . This method involves heating aliphatic hydrocarbons to very high temperatures, resulting in a mixture of unsaturated hydrocarbons, including this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Butadienal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butadiene epoxide.
Reduction: It can be reduced to form butadiene alcohol.
Substitution: It can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Butadiene epoxide.
Reduction: Butadiene alcohol.
Substitution: Halogenated butadiene derivatives.
Applications De Recherche Scientifique
1,3-Butadienal has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and resins.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of synthetic rubber and other industrial materials.
Mécanisme D'action
The mechanism of action of 1,3-butadienal involves its reactivity with various molecular targets. It can form adducts with nucleophiles, such as DNA and proteins, leading to potential mutagenic and carcinogenic effects . The pathways involved include the formation of epoxide intermediates, which can further react with cellular components.
Comparaison Avec Des Composés Similaires
1,3-Butadiene: A related compound with similar reactivity but lacking the aldehyde functional group.
Uniqueness: 1,3-Butadienal is unique due to its aldehyde functional group, which imparts distinct reactivity and allows it to participate in a wider range of chemical reactions compared to its analogs.
Propriétés
Numéro CAS |
50888-73-8 |
|---|---|
Formule moléculaire |
C4H4O |
Poids moléculaire |
68.07 g/mol |
InChI |
InChI=1S/C4H4O/c1-2-3-4-5/h2-3H,1H2 |
Clé InChI |
XGIVOKYSENAIBM-UHFFFAOYSA-N |
SMILES canonique |
C=CC=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


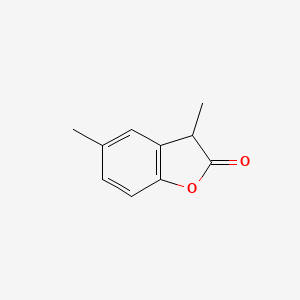

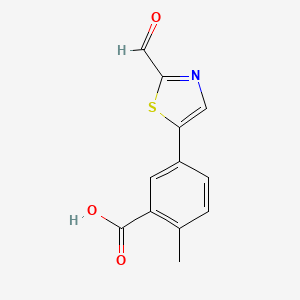
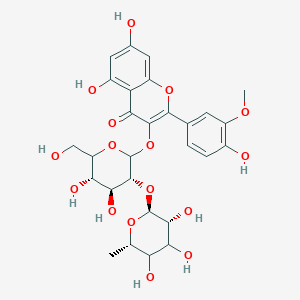
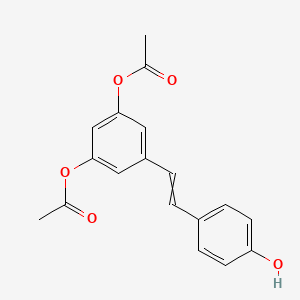
![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride](/img/structure/B15146312.png)
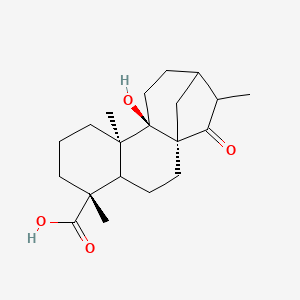
![1-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one](/img/structure/B15146324.png)
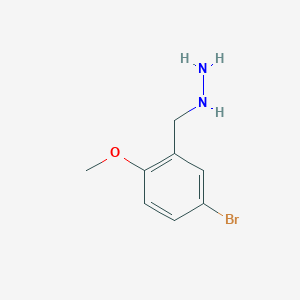

![N-[4-(aminomethyl)phenyl]-2-phenoxyacetamide](/img/structure/B15146343.png)
